n-((1h-1,2,4-Triazol-5-yl)methyl)-2-(4-bromophenoxy)acetamide
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Overview
Description
n-((1h-1,2,4-Triazol-5-yl)methyl)-2-(4-bromophenoxy)acetamide: is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-((1h-1,2,4-Triazol-5-yl)methyl)-2-(4-bromophenoxy)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.
Attachment of the Bromophenoxy Group: The bromophenoxy group can be introduced through a nucleophilic substitution reaction using 4-bromophenol and an appropriate leaving group.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the bromophenoxy group.
Reduction: Reduction reactions could target the triazole ring or the acetamide linkage.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of hydroxylated or ketone derivatives, while substitution could yield a variety of substituted phenoxyacetamides.
Scientific Research Applications
n-((1h-1,2,4-Triazol-5-yl)methyl)-2-(4-bromophenoxy)acetamide:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving triazole derivatives.
Medicine: Potential use as a pharmaceutical agent due to its biological activity.
Industry: Possible applications in the development of agrochemicals or materials science.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- n-((1h-1,2,4-Triazol-5-yl)methyl)-2-(4-chlorophenoxy)acetamide
- n-((1h-1,2,4-Triazol-5-yl)methyl)-2-(4-fluorophenoxy)acetamide
- n-((1h-1,2,4-Triazol-5-yl)methyl)-2-(4-methylphenoxy)acetamide
Uniqueness
The uniqueness of n-((1h-1,2,4-Triazol-5-yl)methyl)-2-(4-bromophenoxy)acetamide lies in its specific substitution pattern, which can influence its biological activity, chemical reactivity, and physical properties. Comparing its activity with similar compounds can provide insights into structure-activity relationships and guide the design of new derivatives with improved properties.
Properties
Molecular Formula |
C11H11BrN4O2 |
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Molecular Weight |
311.13 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-(1H-1,2,4-triazol-5-ylmethyl)acetamide |
InChI |
InChI=1S/C11H11BrN4O2/c12-8-1-3-9(4-2-8)18-6-11(17)13-5-10-14-7-15-16-10/h1-4,7H,5-6H2,(H,13,17)(H,14,15,16) |
InChI Key |
LBMFJZAWWXOBQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCC2=NC=NN2)Br |
Origin of Product |
United States |
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